molecular formula C13H10ClNO4 B8434170 1-(3-Chlorophenoxy)-2-methoxy-4-nitrobenzene

1-(3-Chlorophenoxy)-2-methoxy-4-nitrobenzene

Cat. No. B8434170
M. Wt: 279.67 g/mol
InChI Key: LAVVGXUZRXYJAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08765754B2

Procedure details

Nickel chloride 6H2O (3.19 g, 13.4 mmol) was dissolved in methanol (20 mL) and celite (200 mg) was added and 1.5 eq (1.52 g, 40.18 mmol) of sodium tetrahydridoborate was added slowly portion wise. The slurry was stirred for 30 minutes at room temperature. The compound (7.5 g, 26.8 mmol) prepared in Example 6 dissolved in methanol was added slowly to the slurry. After addition, sodium tetrahydridoborate (3.55 g, 93.84 mmol) was slowly added portion wise. The reaction was then stirred for an hour at room temperature. The reaction was filtered through celite and the pad was washed with methanol (50 mL). The solvent was removed and the residue was taken up in hydrochloric acid (1N) and the aqueous layer was extracted with ethyl acetate. The combine organic layers were dried over anhydrous sodium sulfate, filtered and solvent was removed to leave a reddish solid. The solid was triturate with hexane to obtain the title compound (6.03 g) having the following physical data.
Quantity
1.52 g
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
3.55 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[Cl:3][C:4]1[CH:5]=[C:6]([CH:19]=[CH:20][CH:21]=1)[O:7][C:8]1[CH:13]=[CH:12][C:11]([N+:14]([O-])=O)=[CH:10][C:9]=1[O:17][CH3:18]>CO.[Ni](Cl)Cl>[Cl:3][C:4]1[CH:5]=[C:6]([CH:19]=[CH:20][CH:21]=1)[O:7][C:8]1[CH:13]=[CH:12][C:11]([NH2:14])=[CH:10][C:9]=1[O:17][CH3:18] |f:0.1|

Inputs

Step One
Name
Quantity
1.52 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Two
Name
Quantity
7.5 g
Type
reactant
Smiles
ClC=1C=C(OC2=C(C=C(C=C2)[N+](=O)[O-])OC)C=CC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Three
Name
Quantity
3.55 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni](Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The slurry was stirred for 30 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
celite (200 mg) was added
ADDITION
Type
ADDITION
Details
was added slowly to the slurry
STIRRING
Type
STIRRING
Details
The reaction was then stirred for an hour at room temperature
FILTRATION
Type
FILTRATION
Details
The reaction was filtered through celite
WASH
Type
WASH
Details
the pad was washed with methanol (50 mL)
CUSTOM
Type
CUSTOM
Details
The solvent was removed
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combine organic layers were dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
solvent was removed
CUSTOM
Type
CUSTOM
Details
to leave a reddish solid
CUSTOM
Type
CUSTOM
Details
The solid was triturate with hexane

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC=1C=C(OC2=C(C=C(N)C=C2)OC)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 6.03 g
YIELD: CALCULATEDPERCENTYIELD 90.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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